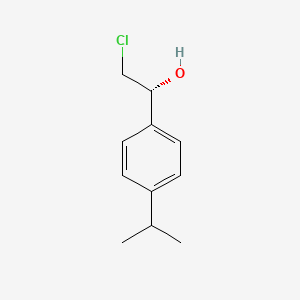
(1R)-2-chloro-1-(4-isopropylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a propan-2-yl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the chlorination of 1-[4-(propan-2-yl)phenyl]ethan-1-ol using thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-chloro-1-[4-(methyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
(1R)-2-chloro-1-[4-(ethyl)phenyl]ethan-1-ol: Similar structure but with an ethyl group instead of a propan-2-yl group.
(1R)-2-chloro-1-[4-(tert-butyl)phenyl]ethan-1-ol: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness
The presence of the propan-2-yl group in (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects.
Eigenschaften
Molekularformel |
C11H15ClO |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
WDHPUCNTAHSKSY-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CCl)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


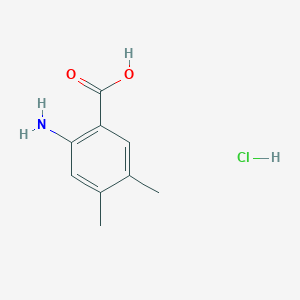
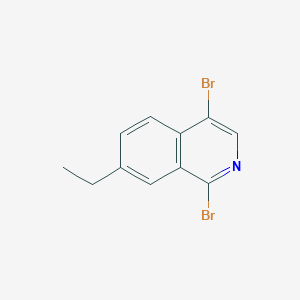
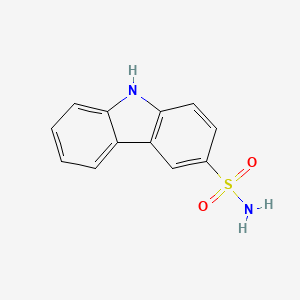

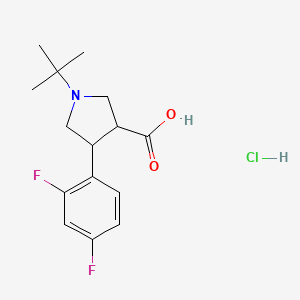
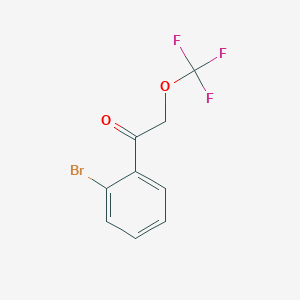
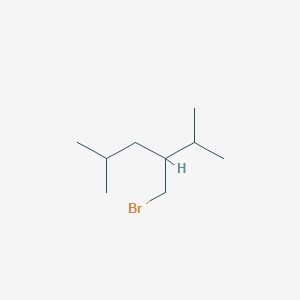

![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

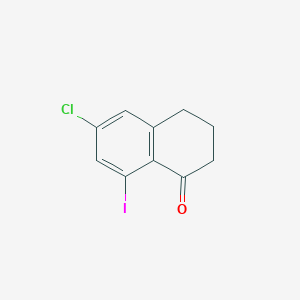
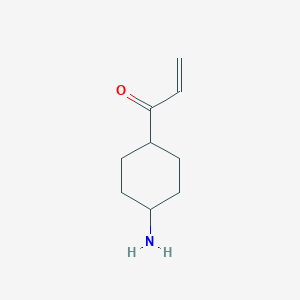
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)

